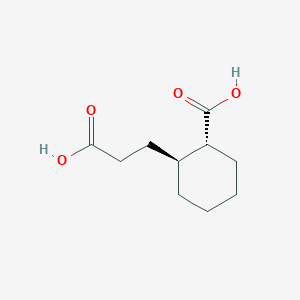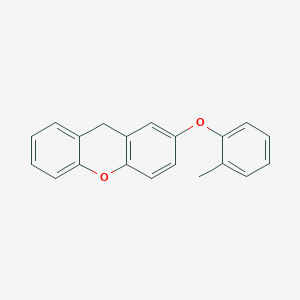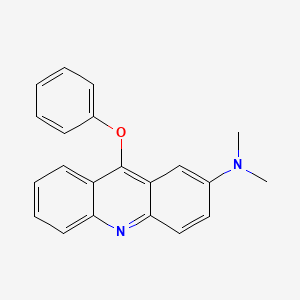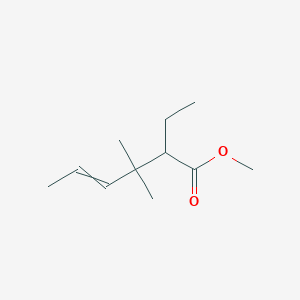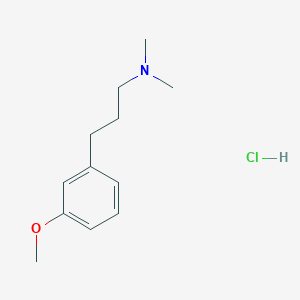
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a dimethylamino group attached to the propyl chain. The hydrogen chloride (1/1) indicates that the compound is in its hydrochloride salt form, which is commonly used to enhance the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a reductive amination reaction with N,N-dimethylamine to form the intermediate 3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance the efficiency and scalability of the synthesis.
Purification Techniques: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-N,N-dimethylpropan-1-amine.
Reduction: Formation of 3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Hydroxyphenyl)-N,N-dimethylpropan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-N,N-dimethylpropan-1-amine: Similar structure but with the methoxy group in a different position on the phenyl ring.
3-(3-Methoxyphenyl)-N,N-diethylpropan-1-amine: Similar structure but with diethylamino group instead of dimethylamino group.
Uniqueness
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and biological activity. The presence of the methoxy group and the dimethylamino group provides distinct chemical and pharmacological properties compared to similar compounds.
Propriétés
Numéro CAS |
61185-94-2 |
|---|---|
Formule moléculaire |
C12H20ClNO |
Poids moléculaire |
229.74 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-13(2)9-5-7-11-6-4-8-12(10-11)14-3;/h4,6,8,10H,5,7,9H2,1-3H3;1H |
Clé InChI |
ZJISEEIMAZMZNF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1=CC(=CC=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




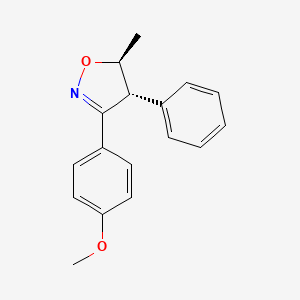

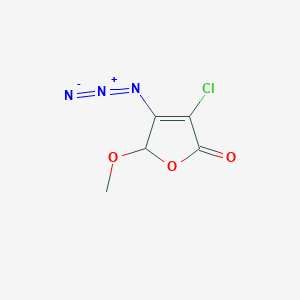
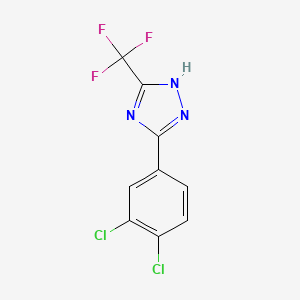
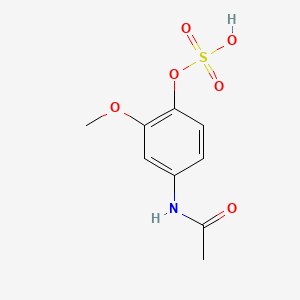

![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
